molecular formula C6H5BrN2O3 B1526384 2-Amino-5-bromo-3-nitrophenol CAS No. 867338-56-5

2-Amino-5-bromo-3-nitrophenol

Cat. No.: B1526384
CAS No.: 867338-56-5
M. Wt: 233.02 g/mol
InChI Key: XMJNQKQINSXSHA-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-nitrophenol is a chemical compound that is a derivative of nitrophenol . It is used as a semipermanent (nonoxidative) hair colorant and as a toner in permanent (oxidative) hair dye products .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5BrN2O3 . The InChI code for this compound is 1S/C6H5BrN2O3/c7-4-1-3 (9 (11)12)2-5 (10)6 (4)8/h1-2,10H,8H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.02 . It is a powder at room temperature . The compound is stable under nitrogen for up to 24 weeks at 77°F .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Unexpected Bond Cleavage and Compound Formation: Research by Mustafa, Reddy, and Babu (2015) investigated the one-pot reduction of nitro group and deprotection of phenolic benzyl group in 2-Amino-6-nitrophenol derivatives. They discovered an unexpected C(aryl)–N bond cleavage, leading to the formation of Questiomycin A (2-amino-3H-phenoxazin-3-one) from these derivatives (Mustafa, Reddy, & Babu, 2015).
  • Synthesis of Phenothiazines: Sharma et al. (2002) reported the synthesis of phenothiazines via Smiles rearrangement of 2-amino-5-bromo-3-nitrophenol derivatives. This process contributes to the field of medicinal chemistry, given the wide range of pharmacological activities of phenothiazines (Sharma, Gupta, Gautam, & Gupta, 2002).

Environmental and Analytical Chemistry

  • Degradation and Environmental Impact: The degradation pathways of similar nitrophenol compounds were studied by Uberoi and Bhattacharya (1997), providing insights into the environmental impact and toxicity of such compounds in anaerobic systems (Uberoi & Bhattacharya, 1997).
  • Electrochemical Sensing: Baysal, Uzun, and Hasdemir (2020) developed a modified pencil graphite electrode for the electrocatalytic reduction of 2-nitrophenol, highlighting the potential of similar compounds like this compound in analytical applications (Baysal, Uzun, & Hasdemir, 2020).

Photochemical and Radiolytic Studies

  • Photochemical Properties: Hanstein, Hatefi, and Kiefer (1979) explored the photochemical properties of 2-azido-4-nitrophenol, a derivative of this compound, demonstrating its use as a photoaffinity labeling reagent in biological research (Hanstein, Hatefi, & Kiefer, 1979).
  • Radiolytic Transformations: Schulte‐Frohlinde, Reutebuch, and Sonntag (1973) investigated the γ-radiolysis of 4-nitrophenol solutions, providing a basis for understanding the radiolytic behavior of related compounds like this compound (Schulte‐Frohlinde, Reutebuch, & Sonntag, 1973).

Safety and Hazards

2-Amino-5-bromo-3-nitrophenol may be harmful by inhalation, ingestion, or skin absorption. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract. When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Properties

IUPAC Name

2-amino-5-bromo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJNQKQINSXSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown by scheme (CLX), to a solution of 2-amino-3-nitrophenol 44 (10 g, 65 mmol) in anhydrous 1,4-dioxane (1 L) was added bromine (12.5 g, 78 mmol). The mixture was stirred at room temperature overnight. The solid was collected by filtration, washed with dioxane and dried. 2-amino-5-bromo-3-nitrophenol 45 (18 g, 90%) was obtained as its HBr salt in a form of a yellow solid. 1H NMR (DMSO-d6): δ 6.28 (br, 2H); 6.99 (d, J=2.2 Hz, 1H); 7.57 (d, J=2.1 Hz, 1H). MS (ESI+): m/z=234. Compound 45 (6 g, 19.1 mmol) was converted into compound 46 by using a method that was analogous to that used to synthesize compound 27, as shown on scheme (CXLI). Hydrogenation of compound 46 affords compound 47 (3.1 g, 67%) as a red solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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